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Compound of Interest

2-(2,2,3,3,4,4,4-
Compound Name: ,
Heptafluorobutyl)oxirane

Cat. No.: B158838

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide, is a valuable building block in
organic synthesis, particularly for the introduction of fluorinated moieties into molecular
scaffolds. The presence of the electron-withdrawing heptafluorobutyl group significantly
influences the reactivity of the adjacent oxirane ring, making it a subject of interest for the
synthesis of novel pharmaceuticals and functional materials. This technical guide provides an
in-depth analysis of the reactivity of the oxirane ring in heptafluorobutyl oxirane, drawing upon
established principles of epoxide chemistry and the known effects of fluorine substitution. While
specific experimental data for this exact molecule is limited in publicly available literature, this
guide extrapolates from the reactivity of structurally similar fluorinated epoxides to provide a
predictive overview of its chemical behavior.

Compound Profile:
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Property Value

IUPAC Name 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
3-(Perfluoropropyl)-1,2-epoxypropane, 1H,1H-

Synonyms )
Heptafluorobutyl epoxide

CAS Number 1765-92-0

Molecular Formula C6H5F70

Molecular Weight 226.09 g/mol

The Influence of the Heptafluorobutyl Group on
Oxirane Reactivity

The heptafluorobutyl (C3F7) group is a potent electron-withdrawing group due to the high
electronegativity of fluorine atoms. This has two major consequences for the reactivity of the
oxirane ring:

 Increased Electrophilicity: The electron-withdrawing nature of the C3F7 group polarizes the
C-0 bonds of the oxirane ring, making the carbon atoms more electrophilic and thus more
susceptible to nucleophilic attack.

» Regioselectivity of Ring-Opening: The electronic effect of the C3F7 group, combined with
steric factors, dictates the regioselectivity of the ring-opening reaction. In general,
nucleophilic attack is directed to a specific carbon of the oxirane ring.

Ring-Opening Reactions

The cleavage of the oxirane ring is the most characteristic reaction of epoxides. This can be
achieved under either basic/neutral or acidic conditions, often with differing regiochemical
outcomes.

Base-Catalyzed and Nucleophilic Ring-Opening (SN2
Mechanism)
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Under basic or neutral conditions, the ring-opening of heptafluorobutyl oxirane is expected to
proceed via a standard SN2 mechanism. Strong nucleophiles will attack one of the carbon
atoms of the epoxide, leading to the opening of the three-membered ring.

Mechanism:

The reaction is initiated by the direct attack of a nucleophile on one of the epoxide carbons.
Due to the steric bulk and the electron-withdrawing nature of the heptafluorobutyl group, the
nucleophilic attack is predicted to occur predominantly at the less sterically hindered and less
electron-deficient carbon atom (C1). This backside attack results in an inversion of
stereochemistry at the site of attack. The resulting alkoxide is then protonated in a subsequent
workup step to yield the final alcohol product.

Reactants

i Transition State Intermediate Product
Heptafluorobutyl Oxirane W

Sn2 Transition State Alkoxide Intermediate '— Protonation (Worku Ring-Opened Alcohol
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Click to download full resolution via product page
Caption: Base-catalyzed ring-opening of heptafluorobutyl oxirane.

Expected Regioselectivity: The nucleophile attacks the less substituted carbon (C1) of the
oxirane ring. This is due to a combination of steric hindrance from the bulky heptafluorobutyl
group at C2 and the general trend for SN2 reactions on epoxides.

Representative Reactions (based on analogous fluorinated epoxides):
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Nucleophile Reagents and Conditions Expected Major Product

) RNHz, solvent (e.g., CH3CN), 1-Amino-3-
Amines

room temp. to reflux (heptafluorobutyl)propan-2-ol
Thiol RSH, base (e.g., NaH), solvent  1-(Alkylthio)-3-
iols
(e.g., THF) (heptafluorobutyl)propan-2-ol
ROH, base (e.g., NaH), solvent  1-Alkoxy-3-
Alcohols

(e.g., THF) (heptafluorobutyl)propan-2-ol

Acid-Catalyzed Ring-Opening (SN1/SN2-like Mechanism)

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving
group. The subsequent nucleophilic attack can proceed through a mechanism with
characteristics of both SN1 and SN2 reactions.

Mechanism:

The reaction begins with the protonation of the epoxide oxygen. This is followed by the attack
of a nucleophile. For a primary/secondary epoxide like heptafluorobutyl oxirane, the attack of
the nucleophile is generally favored at the less substituted carbon (C1), similar to an SN2
reaction. However, a significant partial positive charge may develop on the more substituted
carbon (C2) in the transition state, stabilized by the alkyl chain. This can sometimes lead to a
mixture of regioisomers, although attack at the primary carbon is expected to be the major
pathway. The stereochemistry of the reaction is typically anti-addition.

Reactants

Intermediate 1 Intermediate 2 Product
\.‘ __ (
Protonated Epoxide Nucleophilic Attack (Nu~) Ring-Opened Halohydrin/Alcohol
P - N
Heptafluorobutyl Oxirane
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Click to download full resolution via product page
Caption: Acid-catalyzed ring-opening of heptafluorobutyl oxirane.

Expected Regioselectivity: While the situation is more complex than in base-catalyzed opening,
for primary/secondary fluorinated epoxides, nucleophilic attack under acidic conditions is still
generally favored at the less substituted carbon atom. However, the possibility of attack at the
more substituted carbon cannot be entirely ruled out and may be solvent and nucleophile
dependent.

Representative Reactions (based on analogous fluorinated epoxides):

Nucleophile Reagents and Conditions Expected Major Product

3-(Heptafluorobutyl)propane-

H20 Dilute H2S0a4, H20
1,2-diol
) 1-Alkoxy-3-
Alcohols ROH, catalytic H2SOa
(heptafluorobutyl)propan-2-ol
] 1-Halo-3-
Halides HX (e.g., HBr, HCI)

(heptafluorobutyl)propan-2-ol

Experimental Protocols (Representative Examples)

The following are generalized experimental protocols for the ring-opening of fluorinated
epoxides, which can be adapted for heptafluorobutyl oxirane. Note: These are illustrative and
optimization for heptafluorobutyl oxirane would be required.

General Procedure for Nucleophilic Ring-Opening with
an Amine

To a solution of heptafluorobutyl oxirane (1.0 eq) in a suitable solvent (e.g., acetonitrile or
ethanol, 0.5 M) is added the amine (1.1-1.5 eq). The reaction mixture is stirred at room
temperature or heated to reflux and monitored by TLC or GC-MS. Upon completion, the solvent
is removed under reduced pressure. The residue is purified by column chromatography on
silica gel to afford the desired amino alcohol.
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General Procedure for Nucleophilic Ring-Opening with a
Thiol

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added the thiol (1.2
eq) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of heptafluorobutyl
oxirane (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to
room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is
guenched by the addition of saturated aqueous NHa4Cl solution. The aqueous layer is extracted
with ethyl acetate, and the combined organic layers are washed with brine, dried over
anhydrous NazSOa, and concentrated under reduced pressure. The crude product is purified
by column chromatography.

Applications in Drug Development

The ring-opening of heptafluorobutyl oxirane provides access to a variety of fluorinated 1,2-
bifunctional compounds. These scaffolds are of significant interest in drug discovery. The
incorporation of the heptafluorobutyl group can enhance metabolic stability, lipophilicity, and
binding affinity of drug candidates. The resulting fluorinated alcohols, amines, and ethers can
serve as key intermediates in the synthesis of complex pharmaceutical agents.

Conclusion

The oxirane ring in heptafluorobutyl oxirane is an activated electrophilic system poised for
nucleophilic attack. The strong electron-withdrawing effect of the heptafluorobutyl group
governs its reactivity, leading to predictable regiochemical outcomes in ring-opening reactions.
Under basic or neutral conditions, an SN2 mechanism favors attack at the less substituted
carbon. Under acidic conditions, the reaction proceeds via a protonated intermediate, with
nucleophilic attack also generally occurring at the less hindered position. The versatility of
these ring-opening reactions makes heptafluorobutyl oxirane a valuable synthon for the
preparation of fluorinated molecules with potential applications in medicinal chemistry and
materials science. Further experimental studies on this specific molecule are warranted to fully
elucidate its reactivity profile and expand its synthetic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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